molecular formula C13H16INO B12805663 1-(3-Hydroxypropyl)-2-methylquinolinium iodide CAS No. 63512-61-8

1-(3-Hydroxypropyl)-2-methylquinolinium iodide

Cat. No.: B12805663
CAS No.: 63512-61-8
M. Wt: 329.18 g/mol
InChI Key: DJZYJYIQOORGLQ-UHFFFAOYSA-M
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Description

1-(3-Hydroxypropyl)-2-methylquinolinium iodide is a quaternary ammonium compound with a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxypropyl)-2-methylquinolinium iodide typically involves the quaternization of 2-methylquinoline with 3-chloropropanol in the presence of a base, followed by the addition of iodine to form the iodide salt. The reaction conditions often include:

    Solvent: Anhydrous ethanol or acetonitrile

    Temperature: Reflux conditions (around 80-100°C)

    Base: Potassium carbonate or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes:

    Reactant Purity: High-purity 2-methylquinoline and 3-chloropropanol

    Catalysts: Phase transfer catalysts to enhance reaction rates

    Purification: Crystallization or recrystallization to obtain the pure iodide salt

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxypropyl)-2-methylquinolinium iodide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The quinolinium ring can be reduced to form a dihydroquinoline derivative.

    Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Silver nitrate in aqueous solution to form the corresponding silver salt, followed by treatment with the desired halide.

Major Products

    Oxidation: 1-(3-Oxopropyl)-2-methylquinolinium iodide

    Reduction: 1-(3-Hydroxypropyl)-2-methyl-1,2-dihydroquinoline

    Substitution: 1-(3-Hydroxypropyl)-2-methylquinolinium chloride or bromide

Scientific Research Applications

1-(3-Hydroxypropyl)-2-methylquinolinium iodide has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Studied for its potential use as a drug delivery agent due to its ability to interact with biological membranes.

    Industry: Utilized in the synthesis of other quaternary ammonium compounds and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypropyl)-2-methylquinolinium iodide involves its interaction with cellular membranes. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane phospholipids and proteins, leading to altered membrane permeability and cell death.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Hydroxypropyl)-2-methylpyridinium iodide: Similar structure but with a pyridine ring instead of a quinoline ring.

    1-(3-Hydroxypropyl)-2-methylisoquinolinium iodide: Isoquinoline ring instead of quinoline.

    1-(3-Hydroxypropyl)-2-methylquinolinium chloride: Chloride ion instead of iodide.

Uniqueness

1-(3-Hydroxypropyl)-2-methylquinolinium iodide is unique due to its specific quinoline backbone, which imparts distinct chemical and biological properties. The presence of the iodide ion also enhances its reactivity in substitution reactions compared to its chloride and bromide counterparts.

Properties

CAS No.

63512-61-8

Molecular Formula

C13H16INO

Molecular Weight

329.18 g/mol

IUPAC Name

3-(2-methylquinolin-1-ium-1-yl)propan-1-ol;iodide

InChI

InChI=1S/C13H16NO.HI/c1-11-7-8-12-5-2-3-6-13(12)14(11)9-4-10-15;/h2-3,5-8,15H,4,9-10H2,1H3;1H/q+1;/p-1

InChI Key

DJZYJYIQOORGLQ-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C=C1)CCCO.[I-]

Origin of Product

United States

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